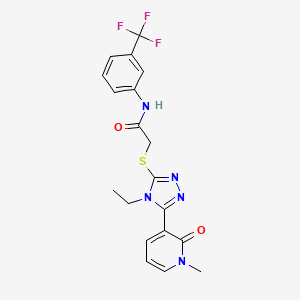

![molecular formula C8H8F3NO B2358551 [3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol CAS No. 1823366-27-3](/img/structure/B2358551.png)

[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

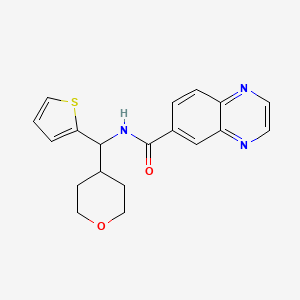

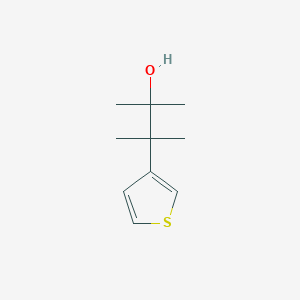

“[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is a useful research chemical . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .

Synthesis Analysis

The synthesis of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” can be achieved from 2-Chloro-3-(trifluoromethyl)pyridine . The synthesis and applications of TFMP and its derivatives are widely used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” is represented by the Inchi Code: 1S/C9H10F3NO2/c1-6-7(4-14)13-3-2-8(6)15-5-9(10,11)12/h2-3,14H,4-5H2,1H3 .Wissenschaftliche Forschungsanwendungen

Drug Development

The trifluoromethyl group, which is present in “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, is a common feature in many FDA-approved drugs . This group can enhance the drug’s potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring, which exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, which include “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, are widely used in the agrochemical industry . They are primarily used to protect crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Inhibition of Collagen Synthesis

Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to inhibit collagen synthesis in various models of fibrosis . This could potentially be applied to the treatment of fibrotic diseases.

Antioxidant Properties

Some compounds containing the pyridine moiety, like “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol”, have been found to exhibit antioxidant properties . This could potentially be applied in the treatment of diseases where oxidative stress plays a role.

Anti-Inflammatory Properties

Compounds similar to “[3-Methyl-4-(trifluoromethyl)pyridin-2-yl]methanol” have been found to exhibit anti-inflammatory properties . This could potentially be applied in the treatment of inflammatory diseases.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-methyl-4-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-5-6(8(9,10)11)2-3-12-7(5)4-13/h2-3,13H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZFSGGNVLORMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CO)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

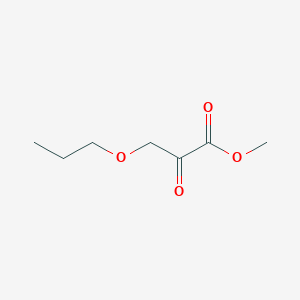

![5-(Hydroxymethyl)-4-({[(4-methoxyphenyl)methyl]amino}methyl)-2-methylpyridin-3-ol](/img/structure/B2358472.png)

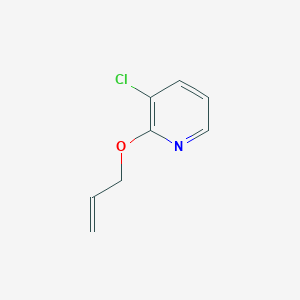

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2358473.png)

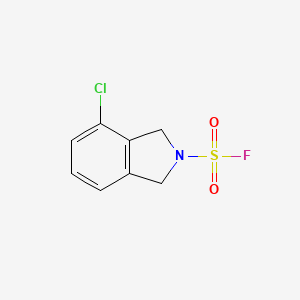

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dimethylphenyl)methanone](/img/structure/B2358474.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)